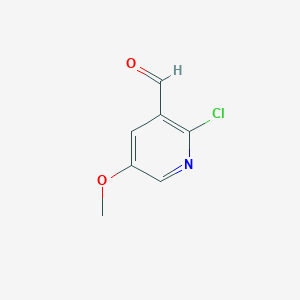

2-Chloro-5-methoxynicotinaldehyde

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-5-methoxypyridine-3-carbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClNO2/c1-11-6-2-5(4-10)7(8)9-3-6/h2-4H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJFOYDBBNLSXIA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(N=C1)Cl)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.58 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Significance of Pyridine Based Compounds in Synthetic Chemistry and Allied Fields

Pyridine (B92270), a six-membered heterocyclic aromatic compound containing one nitrogen atom, and its derivatives are fundamental building blocks in organic chemistry. numberanalytics.comsarchemlabs.com First isolated from coal tar in 1849, pyridine's unique structure, characterized by a delocalized π-electron system and the electron-withdrawing nature of the nitrogen atom, confers distinct reactivity and properties. numberanalytics.com This versatility has made pyridine derivatives indispensable in a multitude of applications.

In the realm of medicinal chemistry, the pyridine scaffold is a privileged structure, found in numerous FDA-approved drugs and natural products like vitamins and alkaloids. lifechemicals.comnih.gov Its presence can enhance the water solubility of drug molecules, a crucial factor for bioavailability. sarchemlabs.comnih.gov Pyridine derivatives exhibit a broad spectrum of biological activities, including antibacterial, anti-inflammatory, and anticancer properties. sarchemlabs.comlifechemicals.com The ability of the pyridine ring to participate in hydrogen bonding and act as a bioisostere for other functional groups further solidifies its importance in drug design. nih.gov

Beyond pharmaceuticals, pyridine-based compounds are crucial in materials science for the development of functional materials such as organic semiconductors and light-emitting diodes (LEDs). They also serve as ligands in organometallic chemistry and as catalysts in various synthetic transformations. numberanalytics.com The continuous exploration of pyridine chemistry has led to significant advancements in our understanding of aromaticity and has paved the way for the design of novel compounds with tailored functionalities. numberanalytics.com

Contextualizing 2 Chloro 5 Methoxynicotinaldehyde Within Substituted Nicotinaldehyde Chemistry

2-Chloro-5-methoxynicotinaldehyde is a distinct molecule within the broader class of substituted nicotinaldehydes. Its structure is characterized by a pyridine (B92270) ring with a chlorine atom at the 2-position, a methoxy (B1213986) group at the 5-position, and an aldehyde group at the 3-position. This specific arrangement of functional groups dictates its chemical behavior and potential applications.

The presence of the electron-withdrawing chlorine atom and the electron-donating methoxy group on the pyridine ring creates a unique electronic environment. This substitution pattern influences the reactivity of the aldehyde group and the pyridine ring itself, making it a valuable intermediate in organic synthesis. For instance, the aldehyde can undergo various transformations, such as oxidation, reduction, and condensation reactions, to build more complex molecular architectures.

The synthesis of related substituted nicotinaldehydes often involves multi-step processes. For example, the preparation of 2-chloro-5-methylpyridine (B98176) can be achieved by contacting a 2-oxo-5-methyl-5,6-dihalopiperidine with a chlorinating agent at elevated temperatures. google.com Another approach involves the hydrolysis of dichloromethylpyridine intermediates under controlled pH conditions to yield the corresponding aldehyde. These synthetic strategies highlight the chemical manipulations required to introduce specific functional groups onto the pyridine core.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |

| This compound | 905563-79-3 | C₇H₆ClNO₂ | 171.58 | Not available |

| 2-Chloro-5-methoxybenzaldehyde | 13719-61-4 | C₈H₇ClO₂ | 170.59 | 62 |

| 2-Hydroxy-5-methoxybenzaldehyde | 672-13-9 | C₈H₈O₃ | 152.15 | Not available |

| 2-Chloro-5-nitrobenzaldehyde | 6361-21-3 | C₇H₄ClNO₃ | 185.57 | 75-77 |

Note: Data sourced from various chemical suppliers and databases. "Not available" indicates that the data was not readily found in the searched sources.

Research Trajectories and Future Perspectives for Functionalized Nicotinaldehydes

Classical Approaches to Substituted Nicotinaldehyde Synthesis

Traditional synthetic routes to substituted nicotinaldehydes involve a sequence of reactions to build the desired substitution pattern on the pyridine (B92270) core. These methods prioritize regiochemical control at each step, from halogenation and alkoxylation to the final installation of the aldehyde function.

The introduction of a chlorine atom at the C-2 position of a pyridine ring is a critical step in the synthesis of the target compound. Due to the electron-deficient nature of the pyridine ring, electrophilic substitution can be challenging and often requires harsh conditions. youtube.com A highly effective strategy for achieving regioselective 2-halogenation involves the use of pyridine N-oxides. researchgate.net

The N-oxide functionality activates the pyridine ring, increasing its electrophilicity and facilitating the addition of nucleophiles like halide anions. researchgate.net The process typically involves activating the N-oxide with an agent such as oxalyl chloride, which promotes selective halogenation at the C-2 or C-6 positions. For unsymmetrical pyridines, the halide is preferentially incorporated at the more electron-deficient side of the ring. researchgate.net This method is noted for its mild reaction conditions and high regioselectivity, making it suitable for complex molecule synthesis. researchgate.net

Alternative strategies for halogenation exist, though they may offer different regioselectivity. For example, designed phosphine (B1218219) reagents have been developed for the selective halogenation of pyridines at the 4-position via an SNAr pathway. nih.govacs.org However, for 2-chloro substitution, the N-oxide route remains a premier classical approach.

| Method | Typical Reagents | Position Selectivity | Key Features | Reference |

|---|---|---|---|---|

| N-Oxide Activation | Pyridine N-Oxide, Oxalyl Chloride, Halide Source | C-2 / C-6 | High regioselectivity, mild conditions. | researchgate.net |

| Electrophilic Aromatic Substitution | Elemental Halides, Strong Acids | C-3 / C-5 | Often requires harsh conditions (high temp/acid). | digitellinc.com |

| Phosphine Reagent Displacement | Designed Phosphines, Halide Nucleophiles | C-4 | Effective for late-stage functionalization. | nih.govacs.org |

The installation of a methoxy group onto a pyridine ring is commonly achieved through a nucleophilic aromatic substitution (SNAr) reaction. A widely used method involves reacting a chloropyridine derivative with sodium methoxide (B1231860) in a suitable solvent like methanol. researchgate.net This reaction is particularly effective when the chlorine atom is at an activated position (C-2 or C-4) and is a standard procedure for producing 2-methoxypyridines. researchgate.net

In a plausible synthetic sequence for this compound, a precursor such as 2,5-dichloropyridine (B42133) could be selectively reacted with sodium methoxide. The relative reactivity of the chlorine atoms would influence the outcome, but this method remains a fundamental technique for introducing alkoxy groups to heterocyclic systems. The stability and conformation of methoxy groups on pyridine rings have been studied, indicating that the group's orientation relative to the ring nitrogen is a key structural feature. acs.orgcdnsciencepub.com

Introducing the aldehyde group at the C-3 position (the "nicotinaldehyde" component) is the final key transformation. Aldehydes are often difficult to synthesize due to their susceptibility to over-oxidation to carboxylic acids or over-reduction to alcohols. google.com

Several methods are known for the formylation of aromatic rings:

Reduction of Nicotinic Acid Derivatives : A robust and industrially relevant method involves the selective reduction of a nicotinic acid derivative. A patented process describes the use of nicotinic acid morpholinamides as stable precursors. google.comgoogle.com These amides can be reduced to the corresponding nicotinaldehydes using reducing agents like lithium alkoxyaluminum hydrides. This approach offers high selectivity for the aldehyde, minimizing over-reduction, and can be performed at room temperature. google.com

Vilsmeier-Haack Reaction : This reaction is a classic method for formylating electron-rich aromatic and heterocyclic compounds using a Vilsmeier reagent, typically generated from dimethylformamide (DMF) and phosphorus oxychloride. researchgate.net While effective for many heterocycles like pyrroles and pyrazoles, its application to electron-deficient pyridines can be more challenging and may require activating groups on the ring. researchgate.netwikipedia.org

From Dihydropyridones : An alternative route involves the condensation of starting materials like propionaldehyde (B47417) and an acrylic ester to form a dihydropyridone. This intermediate can then be halogenated and converted to a 2-chloropyridine (B119429) derivative, which can be further functionalized. google.com

Green Chemistry Paradigms in Nicotinaldehyde Synthesis

In recent years, principles of green chemistry have been applied to the synthesis of heterocyclic compounds to improve efficiency, reduce waste, and minimize energy consumption. Microwave irradiation and ultrasonication are two key technologies in this domain.

Microwave-assisted organic synthesis (MAOS) utilizes microwave energy to heat reactions. This process, known as dielectric heating, involves the direct interaction of microwaves with polar molecules in the reaction mixture, leading to rapid and uniform heating. nih.gov The primary advantages of MAOS over conventional heating include dramatically reduced reaction times, improved product yields, and often cleaner reactions with fewer byproducts. ajrconline.orgoatext.com

This technology can be applied to many of the classical reactions required for synthesizing substituted pyridines. For instance, nucleophilic substitution reactions (like methoxy group introduction) and the formation of heterocyclic rings can be significantly accelerated. nih.gov Microwave-assisted methods have been reported for the one-pot conversion of aromatic aldehydes to other functional groups and for the synthesis of various quinoline (B57606) and pyridine derivatives, highlighting the broad applicability of this technique. nih.goveurjchem.com

| Parameter | Conventional Heating | Microwave-Assisted Synthesis (MAOS) | Reference |

|---|---|---|---|

| Heating Mechanism | Conductive heating (from outside-in) | Dielectric heating (direct, uniform) | nih.gov |

| Reaction Time | Hours to days | Minutes | ajrconline.org |

| Energy Efficiency | Lower | Higher | oatext.com |

| Product Yield | Variable | Often higher | ajrconline.org |

Ultrasonication, or the use of high-frequency sound waves (>20 kHz), is another green chemistry tool that can enhance chemical reactivity. The process, known as sonochemistry, works through acoustic cavitation: the formation, growth, and implosion of microscopic bubbles in a liquid. This collapse generates localized hot spots with extreme temperatures and pressures, accelerating reaction rates. nih.govresearchgate.net

Ultrasound has been successfully employed in the one-pot, multi-component synthesis of highly functionalized pyridine and pyrimidine (B1678525) derivatives. nih.gov The benefits are similar to those of microwave assistance, including significant reductions in reaction times, milder reaction conditions (e.g., room temperature), and improved yields compared to conventional methods. nih.govresearchgate.net The application of ultrasound can make synthetic procedures simpler, more energy-efficient, and environmentally friendly. nih.gov The degradation of pyridine itself under ultrasonic conditions has also been studied, demonstrating the powerful effects of acoustic cavitation on this heterocyclic system. researchgate.net

Solvent-Free and Mechanochemical Approaches

In recent years, solvent-free and mechanochemical synthetic methods have gained prominence as green chemistry alternatives, aiming to reduce waste and simplify reaction procedures. nih.govnih.gov Mechanochemistry, which uses mechanical force (e.g., grinding or ball-milling) to induce chemical reactions, can dramatically lower the need for bulk solvents. nih.gov

Solvent-free synthesis has been successfully applied to produce various organic compounds, including chalcones and hydrazones, often with high yields and purity. researchgate.netresearchgate.net For instance, the condensation of aromatic aldehydes with other reagents can be achieved by simple grinding, sometimes in the presence of a solid catalyst or base. researchgate.netresearchgate.net These reactions are often faster, more efficient, and more environmentally friendly than their solvent-based counterparts. researchgate.netresearchgate.net

While specific literature detailing the mechanochemical synthesis of this compound is not prevalent, the principles are applicable. The formation of related heterocyclic compounds like sydnones and their derivatives has been effectively demonstrated using ball-milling techniques, which often streamline the process by avoiding complex purification steps. researchgate.net This approach could potentially be adapted for the condensation or cyclization steps required in the synthesis of substituted pyridine aldehydes.

Table 1: Examples of Solvent-Free and Mechanochemical Syntheses

| Reaction Type | Reactants | Conditions | Outcome | Reference |

|---|---|---|---|---|

| Chalcone Synthesis | Benzaldehydes, Acetophenones | Grinding with solid NaOH | High yields, high purity chalcones | researchgate.net |

| Hydrazone Synthesis | p-Nitrophenyl hydrazine (B178648), Aromatic aldehydes | Mechanochemical grinding | Moderate to high yields, catalyst-free | researchgate.net |

| Sydnone Synthesis | N-nitroso-α-amino acids | Ball-milling | Efficient, reduced purification | researchgate.net |

Catalytic Protocols for Sustainable Synthesis

Catalysis is at the heart of sustainable chemistry, offering pathways to desired molecules with greater efficiency and reduced environmental impact. nih.gov For the synthesis of nicotinaldehyde derivatives, catalytic protocols focus on improving yields, selectivity, and reaction conditions, while often utilizing recyclable or environmentally benign catalysts. nih.govresearchgate.net

Various catalytic systems are employed in the synthesis of heterocyclic compounds. These include:

Acid/Base Catalysis: Both Brønsted and Lewis acids are fundamental in many multicomponent reactions (MCRs) that produce heterocyclic cores like dihydropyrimidines and pyridines. tcichemicals.comorganic-chemistry.org

Metal-Catalyzed Cross-Coupling: Palladium-catalyzed reactions, such as the Suzuki coupling, are instrumental in creating carbon-carbon bonds, for example, attaching an aryl group to the pyridine ring, a common feature in many biologically active molecules. google.com

Organocatalysis: The use of small organic molecules as catalysts, such as proline, has been shown to be effective in the synthesis of substituted pyrrole-3-carbaldehydes through Mannich-type reactions. rsc.org

Sustainable approaches also emphasize atom economy, where a high proportion of atoms from the reactants are incorporated into the final product. MCRs are particularly advantageous in this regard. nih.govtcichemicals.com The development of recyclable catalysts and the use of water as a green solvent are also key areas of research in the sustainable synthesis of heterocycles. researchgate.net

Advanced Synthetic Techniques and Process Intensification

Process intensification aims to develop smaller, cleaner, and more energy-efficient manufacturing technologies. In chemical synthesis, this often involves novel reactor designs and integrated reaction sequences.

Flow Chemistry Applications in Nicotinaldehyde Synthesis

Flow chemistry, where reactions are run in a continuously flowing stream rather than in a batch-wise fashion, offers significant advantages for process intensification. youtube.com This technology provides superior control over reaction parameters such as temperature, pressure, and mixing, leading to improved safety, consistency, and scalability. youtube.comnih.gov The enhanced heat transfer in microreactors allows for the safe execution of highly exothermic reactions, while the reduced reactor volume minimizes the risk associated with hazardous intermediates. youtube.com

The transition from batch to flow processes can dramatically reduce processing times from hours to minutes and decrease the required plant space. youtube.com While specific examples for this compound are emerging, flow chemistry has been successfully applied to the synthesis and modification of other nitrogen-containing heterocycles, such as piperidines. nih.gov Anodic methoxylation of N-formylpiperidine in a microfluidic electrolysis cell demonstrates a scalable flow-based method to create precursors for further functionalization. nih.gov Such electrochemical methods in flow could be envisioned for the selective oxidation or functionalization steps in nicotinaldehyde synthesis.

One-Pot and Multicomponent Reaction Strategies

One-pot syntheses and multicomponent reactions (MCRs) are powerful strategies that enhance efficiency by combining multiple reaction steps into a single operation, thereby avoiding the isolation and purification of intermediates. nih.govrsc.org MCRs are particularly noteworthy for their ability to construct complex molecules from three or more simple starting materials in a single step, often with high atom economy and structural diversity. nih.govtcichemicals.comorganic-chemistry.org

Key MCRs relevant to the synthesis of heterocyclic structures include:

Hantzsch Dihydropyridine (B1217469) Synthesis: A classic three-component reaction between an aldehyde, a β-ketoester, and ammonia (B1221849) or an ammonia source to form dihydropyridine derivatives. tcichemicals.com

Biginelli Reaction: A three-component reaction between an aldehyde, a β-ketoester, and urea (B33335) to produce dihydropyrimidinones, which are structurally related to pyridine derivatives. tcichemicals.comorganic-chemistry.org

Ugi and Passerini Reactions: Isocyanide-based MCRs that are exceptionally versatile for creating peptide-like structures and other complex molecules. organic-chemistry.orgmdpi.com

These strategies offer a convergent and efficient route to libraries of compounds for drug discovery and process development. nih.govtcichemicals.com For example, a one-pot, three-component method for N-arylpyrrole-3-carbaldehydes has been developed, involving a sequential Mannich reaction-cyclization followed by oxidation. rsc.org This highlights the potential for MCR strategies to assemble complex aldehyde-bearing heterocycles efficiently. rsc.orgnih.gov

Precursor Synthesis and Derivatization Routes to this compound

The availability of suitably functionalized precursors is critical for the final assembly of the target molecule.

Synthesis of 5-Halogenated-6-methoxypyridine Carbaldehydes (e.g., 5-Bromo-6-methoxynicotinaldehyde from 6-Methoxynicotinaldehyde)

The synthesis of halogenated pyridine aldehydes is a key step toward molecules like this compound. Halogen atoms serve as versatile handles for further functionalization, typically through cross-coupling reactions.

One important precursor is 5-bromo-6-methoxynicotinaldehyde. The synthesis of related structures often involves the reduction of a corresponding carboxylic acid derivative. For instance, 5-bromonicotinaldehyde (B46077) can be prepared from 5-bromopyridine-3-carboxylic acid morpholinamide. google.comgoogle.com The morpholinamide is first synthesized from 5-bromonicotinic acid and then reduced to the aldehyde. google.comgoogle.com

A closely related transformation is the synthesis of 5-methoxy-pyridine-3-carbaldehyde from 5-bromo-3-methoxypyridine. chemicalbook.com This reaction proceeds via a lithium-halogen exchange at low temperature (-78°C) using n-butyllithium, followed by formylation with N,N-dimethylformamide (DMF). chemicalbook.com

Table 2: Synthesis of a Related Methoxy-Pyridine Carbaldehyde

| Starting Material | Reagents | Conditions | Product | Yield | Reference |

|---|

Synthetic Transformations of Related Halogenated Pyridine Precursors

The synthesis of the target compound often leverages the reactivity of halogenated pyridine intermediates, such as 2-chloro-5-chloromethylpyridine. This key precursor can be synthesized through various routes, including the chlorination of 3-methylpyridine (B133936). One patented method describes the vapor-phase chlorination of 3-methylpyridine over a catalyst to produce 2-chloro-5-chloromethylpyridine. acs.org Another approach involves the chlorination of 2-chloro-5-methylpyridine (B98176), which itself can be prepared from 3-methylpyridine. google.comgoogle.com

A common transformation of 2-chloro-5-chloromethylpyridine involves the manipulation of the chloromethyl group. For instance, it can be converted to the corresponding hydroxymethyl derivative, 2-chloro-5-(hydroxymethyl)pyridine. This alcohol can then be oxidized to the desired aldehyde. A documented procedure for the reverse reaction, the conversion of 2-chloro-5-(hydroxymethyl)pyridine to 2-chloro-5-chloromethylpyridine using thionyl chloride in 1,2-dichloroethane, highlights the reactivity of this position. prepchem.com The hydrolysis of the chloromethyl group back to the alcohol is a feasible step, which can then be followed by oxidation to yield the aldehyde.

Furthermore, the introduction of the methoxy group can be achieved through a hydroxylated intermediate. For example, 2-chloro-5-hydroxypyridine (B185701) can be synthesized and subsequently alkylated to introduce the methoxy ether. chemicalbook.com

A notable reaction for the direct conversion of a halomethyl group to an aldehyde is the Kröhnke oxidation. This reaction involves the treatment of the halide with pyridine to form a pyridinium (B92312) salt, which is then reacted with a nitroso compound, typically p-nitrosodimethylaniline, followed by hydrolysis to yield the aldehyde. wikipedia.org This method provides a direct pathway from the chloromethyl precursor to the nicotinaldehyde.

Convergent and Divergent Synthetic Strategies for Nicotinaldehyde Scaffolds

The construction of the nicotinaldehyde scaffold can be approached through both convergent and divergent synthetic strategies, allowing for the efficient assembly of a variety of substituted pyridines.

| Components for Kröhnke Pyridine Synthesis | Resulting Pyridine Substitution |

| α-Pyridinium methyl ketone salt (provides C2 and N) | 2-Substituent |

| α,β-Unsaturated carbonyl compound (provides C4, C5, and C6) | 4- and 6-Substituents |

| Ammonium acetate (B1210297) (provides N) | Pyridine ring nitrogen |

Divergent synthesis , in contrast, starts from a common intermediate which is then elaborated into a variety of different target molecules through different reaction pathways. In the context of nicotinaldehyde scaffolds, a divergent approach might start with a pre-formed substituted pyridine ring, which is then functionalized at different positions. For example, a common intermediate like 2-chloro-5-methylpyridine can be selectively functionalized. The methyl group can be halogenated and then converted to an aldehyde, an alcohol, or other functional groups. Simultaneously or sequentially, the chlorine atom at the 2-position can be substituted with various nucleophiles, leading to a diverse library of compounds from a single starting material. thieme-connect.com This strategy is particularly useful for structure-activity relationship (SAR) studies, where systematic modification of different parts of the molecule is required. The ability to selectively functionalize different positions on the pyridine ring is a key aspect of divergent synthesis in this chemical space. nih.govdovepress.com

| Common Intermediate | Potential Functionalizations |

| 2-Chloro-5-methylpyridine | - Oxidation of the methyl group to an aldehyde |

| - Halogenation of the methyl group | |

| - Nucleophilic substitution of the chloro group |

Reactions at the Aldehyde Functionality

The aldehyde group is a primary site for a variety of chemical reactions, including nucleophilic additions, condensations, oxidations, and reductions.

Nucleophilic Additions and Condensation Reactions (e.g., Hydrazone Formation)

The electrophilic carbon atom of the aldehyde's carbonyl group is susceptible to attack by nucleophiles. A classic example of this is the condensation reaction with hydrazine or its derivatives to form hydrazones. In this reaction, the nitrogen atom of the hydrazine acts as the nucleophile, attacking the carbonyl carbon. This is followed by the elimination of a water molecule to yield the corresponding hydrazone. This reaction is a reliable method for creating new carbon-nitrogen double bonds and is widely used in the synthesis of various heterocyclic compounds.

General Reaction Scheme for Hydrazone Formation:

Reactants: this compound, Hydrazine (or substituted hydrazine)

Product: (2-Chloro-5-methoxypyridin-3-yl)methanimine derivative

By-product: Water

Oxidation and Reduction Pathways

The aldehyde group exists in an intermediate oxidation state and can be readily oxidized to a carboxylic acid or reduced to a primary alcohol.

Oxidation: The aldehyde can be oxidized to form 2-chloro-5-methoxynicotinic acid. Common oxidizing agents for this transformation include potassium permanganate (B83412) (KMnO₄), chromium trioxide (CrO₃), or milder reagents like silver oxide (Ag₂O). The choice of oxidant is crucial to avoid unwanted side reactions with the other functional groups on the pyridine ring. For instance, a method for synthesizing 2-chloronicotinic acid involves the one-step oxidation of 2-chloro-3-dichloromethylpyridine using Ru/C as a catalyst with oxygen. patsnap.com

Reduction: Conversely, the aldehyde can be reduced to yield (2-Chloro-5-methoxypyridin-3-yl)methanol. A common and selective reagent for this purpose is sodium borohydride (B1222165) (NaBH₄), which is mild enough not to affect the chloro or methoxy substituents. commonorganicchemistry.commasterorganicchemistry.com The reaction involves the transfer of a hydride ion from the borohydride to the carbonyl carbon, followed by protonation of the resulting alkoxide during workup. youtube.com A patented method describes the synthesis of 2-chloronicotinaldehyde (B135284) by first reducing 2-chloronicotinic acid to 2-chloronicotinol, which is then oxidized. google.compatsnap.com This highlights the feasibility of these oxidation-reduction pathways.

Table 1: Oxidation and Reduction Reactions

| Transformation | Starting Material | Product | Typical Reagents |

|---|---|---|---|

| Oxidation | This compound | 2-Chloro-5-methoxynicotinic acid | KMnO₄, CrO₃, Ag₂O |

Carbon-Carbon Bond Forming Reactions (e.g., Aldol (B89426), Knoevenagel)

The aldehyde functionality is a key handle for constructing new carbon-carbon bonds, essential for building more complex molecular architectures.

Aldol and Related Reactions: While the aldehyde itself cannot act as the nucleophile in a typical aldol reaction due to the lack of α-hydrogens, it can readily serve as the electrophilic partner. It can react with enolates derived from other ketones or aldehydes to form β-hydroxy carbonyl compounds.

Knoevenagel Condensation: This is a particularly useful reaction for this compound. It involves the reaction of the aldehyde with a compound containing an active methylene (B1212753) group (a CH₂ group flanked by two electron-withdrawing groups), such as malonic acid, ethyl cyanoacetate, or malononitrile. wikipedia.orgsigmaaldrich.com The reaction is typically catalyzed by a weak base like piperidine (B6355638) or an amine salt. researchgate.netbhu.ac.in The initial addition product readily undergoes dehydration to form a stable, conjugated system. beilstein-journals.org This reaction provides a powerful method for synthesizing α,β-unsaturated compounds.

Table 2: Knoevenagel Condensation Example

| Aldehyde | Active Methylene Compound | Catalyst | Product Type |

|---|---|---|---|

| This compound | Malononitrile | Piperidine | 2-((2-Chloro-5-methoxypyridin-3-yl)methylene)malononitrile |

Transformations Involving the Pyridine Ring and Substituents

The substituents on the pyridine ring, namely the chlorine atom and the methoxy group, also offer avenues for further derivatization.

Nucleophilic Aromatic Substitution at the C-2 Chloro Position

The chlorine atom at the C-2 position of the pyridine ring is activated towards nucleophilic aromatic substitution (SNAr). youtube.com The electron-withdrawing effect of the ring nitrogen atom makes the C-2 carbon electron-deficient and thus a prime target for attack by nucleophiles. wikipedia.orgchempanda.com This reaction proceeds via an addition-elimination mechanism, where the nucleophile adds to the ring to form a temporary, negatively charged intermediate (a Meisenheimer complex), followed by the expulsion of the chloride ion to restore aromaticity.

A wide range of nucleophiles can be employed, including:

Amines: Reaction with primary or secondary amines can introduce substituted amino groups at the C-2 position, a common strategy in medicinal chemistry. thieme-connect.comthieme-connect.com

Alkoxides: Treatment with sodium or potassium alkoxides (e.g., sodium methoxide) can replace the chlorine with an alkoxy group.

Thiolates: Similarly, thiols can be used to introduce sulfur-based substituents.

The efficiency of these reactions can often be enhanced by heating. youtube.com

Modifications and Transformations of the Methoxy Group

The methoxy group is generally stable, but it can be cleaved under specific conditions to yield the corresponding 5-hydroxy derivative, 2-chloro-5-hydroxynicotinaldehyde. This transformation, known as O-demethylation, typically requires strong reagents that can break the strong aryl-oxygen bond. wikipedia.orgwikipedia.org

Common methods for ether cleavage include:

Strong Protic Acids: Reagents like hydrobromic acid (HBr) can protonate the ether oxygen, making the methyl group susceptible to nucleophilic attack by the bromide ion. chem-station.commasterorganicchemistry.com

Lewis Acids: Boron tribromide (BBr₃) is a highly effective reagent for cleaving aryl methyl ethers. chem-station.commasterorganicchemistry.com The strong Lewis acidity of the boron atom facilitates the removal of the methyl group.

Selective Reagents: For substrates with multiple sensitive groups, more selective methods have been developed. For instance, L-selectride has been shown to chemoselectively demethylate methoxypyridines without affecting other methoxy groups on different aromatic systems. thieme-connect.com Other methods may utilize alkyl thiols under basic conditions. chem-station.com

This demethylation unmasks a phenolic hydroxyl group, which can then be used for subsequent functionalization, such as etherification or esterification.

Electrophilic Aromatic Substitution on the Pyridine Ring

The pyridine ring, while aromatic, is generally less reactive towards electrophilic aromatic substitution (EAS) than benzene (B151609) due to the electron-withdrawing nature of the nitrogen atom. In the case of this compound, the reactivity and regioselectivity of EAS reactions are influenced by the interplay of the existing substituents. The chlorine atom is a deactivating, ortho-, para-directing group, while the methoxy group is an activating, ortho-, para-directing group. The aldehyde is a deactivating, meta-directing group.

Considering the directing effects of these substituents on the pyridine ring, electrophilic attack is anticipated to occur at specific positions. For instance, in nitration reactions, which typically employ a mixture of nitric acid and sulfuric acid, the nitro group would be expected to substitute at positions ortho or para to the activating methoxy group, while considering the deactivating effects of the chloro and aldehyde groups. The precise outcome of such reactions, including the degree of substitution and the isomeric distribution of products, is highly dependent on the reaction conditions, such as temperature and the specific electrophile used. quora.com

Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution of this compound

| Electrophilic Reagent | Predicted Major Product(s) |

| HNO₃/H₂SO₄ (Nitration) | 2-Chloro-5-methoxy-4-nitronicotinaldehyde and/or 2-Chloro-5-methoxy-6-nitronicotinaldehyde |

| Br₂/FeBr₃ (Bromination) | 2-Chloro-4-bromo-5-methoxynicotinaldehyde and/or 2-Chloro-6-bromo-5-methoxynicotinaldehyde |

Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Heck)

The presence of a chlorine atom on the pyridine ring of this compound makes it a suitable substrate for various metal-catalyzed cross-coupling reactions, which are powerful tools for the formation of carbon-carbon bonds.

The Suzuki-Miyaura coupling reaction, which couples an organohalide with an organoboron compound in the presence of a palladium catalyst and a base, is a widely used transformation. libretexts.org For this compound, this reaction would involve the coupling of the 2-chloro position with a variety of aryl or vinyl boronic acids or their esters. researchgate.netnih.gov The success of the Suzuki-Miyaura coupling is often dependent on the choice of catalyst, ligand, base, and solvent system. researchgate.net

The Heck reaction provides another avenue for C-C bond formation by coupling the aryl halide with an alkene in the presence of a palladium catalyst and a base. wikipedia.org In the context of this compound, this would allow for the introduction of various alkenyl groups at the 2-position. The reaction typically proceeds with high stereoselectivity, favoring the formation of the trans isomer. organic-chemistry.org The choice of catalyst, such as palladium acetate or palladium on carbon, and the reaction conditions are crucial for achieving high yields and selectivity. wikipedia.org

Table 2: Representative Metal-Catalyzed Cross-Coupling Reactions of this compound

| Reaction | Coupling Partner | Catalyst/Ligand | Base | Product Type |

| Suzuki-Miyaura | Arylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 2-Aryl-5-methoxynicotinaldehyde |

| Heck | Alkene (e.g., acrylate) | Pd(OAc)₂ | Et₃N | 2-Alkenyl-5-methoxynicotinaldehyde derivative |

Stereoselective Transformations Utilizing Nicotinaldehyde Scaffolds

The aldehyde functionality of this compound serves as a key handle for a variety of stereoselective transformations, enabling the synthesis of chiral molecules with high enantiomeric and diastereomeric purity.

Asymmetric Synthesis Approaches

Asymmetric synthesis aims to produce a single enantiomer of a chiral product. The aldehyde group of this compound can be a prochiral center for asymmetric nucleophilic additions. By employing chiral reagents or catalysts, it is possible to achieve enantioselective addition of nucleophiles such as organometallic reagents (e.g., Grignard or organolithium reagents) to the carbonyl group, leading to the formation of chiral secondary alcohols.

Enantioselective Catalysis in Reactions of Nicotinaldehyde Derivatives

Enantioselective catalysis is a powerful strategy for generating chiral products from achiral starting materials. The aldehyde group in this compound can be reduced to a primary alcohol enantioselectively using chiral reducing agents or catalysts. For example, chiral oxazaborolidine catalysts, as developed by Corey, Bakshi, and Shibata (CBS), are effective for the enantioselective reduction of prochiral ketones and aldehydes.

Diastereoselective Pathways in Complex Molecule Construction

When a molecule already contains a stereocenter, subsequent reactions can proceed with diastereoselectivity, leading to the preferential formation of one diastereomer over another. Nicotinaldehyde derivatives can be utilized in multicomponent reactions, such as the synthesis of highly substituted piperidines, where the stereochemistry of the initial adduct can direct the stereochemical outcome of subsequent cyclization steps. osi.lv

Chemo-enzymatic Approaches for Stereoselective Synthesis

Chemo-enzymatic synthesis combines the advantages of chemical and enzymatic catalysis to achieve efficient and selective transformations. Enzymes, such as alcohol dehydrogenases, can be employed for the highly enantioselective reduction of the aldehyde group in this compound to the corresponding primary alcohol. nih.govresearchgate.net This enzymatic reduction offers a green and efficient alternative to traditional chemical methods, often proceeding with high enantiomeric excess under mild reaction conditions. nih.gov

Applications of 2 Chloro 5 Methoxynicotinaldehyde As a Key Synthetic Intermediate

Construction of Novel Heterocyclic Systems

The aldehyde and chloro functionalities of 2-Chloro-5-methoxynicotinaldehyde are prime reaction centers for constructing fused heterocyclic rings, leading to the formation of polycyclic aromatic systems with diverse properties.

A prominent application of this compound is in the synthesis of thieno[2,3-b]pyridines. This is often achieved through the Gewald reaction, a multicomponent condensation that efficiently creates a thiophene (B33073) ring fused to an existing ring system. wikipedia.orgorganic-chemistry.org In a typical procedure, this compound is reacted with an active methylene (B1212753) nitrile, such as ethyl cyanoacetate, and elemental sulfur in the presence of a base like morpholine. The reaction proceeds through an initial Knoevenagel condensation, followed by the addition of sulfur and subsequent ring closure to yield a highly substituted 2-aminothieno[2,3-b]pyridine derivative. wikipedia.orgumich.edu This method provides a direct route to these important fused heterocycles from simple precursors.

Another key fused system accessible from this intermediate is the pyrido[2,3-d]pyrimidine (B1209978) scaffold. The synthesis can be envisioned through a condensation reaction between this compound and a molecule containing a urea (B33335) or amidine functionality. For instance, reaction with guanidine (B92328) could lead to the formation of an intermediate that, upon cyclization, would generate the fused pyrimidine (B1678525) ring system, a core structure found in many biologically relevant molecules. nih.gov

| Reaction | Reactants | Reagents/Conditions | Product |

| Gewald Reaction | This compound, Ethyl cyanoacetate, Sulfur | Morpholine, Ethanol, Reflux | Ethyl 2-amino-6-chloro-5-methoxythieno[2,3-b]pyridine-3-carboxylate |

| Pyrido[2,3-d]pyrimidine Synthesis | This compound, Guanidine hydrochloride | Base (e.g., NaOEt), Ethanol | 2-Amino-5-chloro-6-methoxypyrido[2,3-d]pyrimidine |

Beyond simple fused systems, this compound is a potential precursor for more intricate polycyclic and spirocyclic structures. While specific literature examples starting directly from this aldehyde are limited, established synthetic methodologies for aldehydes can be applied. For instance, the aldehyde functionality can participate in multi-component reactions that build complex scaffolds in a single step.

Spirocycles, which contain two rings connected by a single common atom, are of significant interest in medicinal chemistry. nih.gov A plausible route to a spirocyclic framework could involve the reaction of this compound with a cyclic amine containing an adjacent active methylene group. This could initiate a cascade of reactions, including condensation and intramolecular cyclization, to form a spiro-heterocycle linked to the pyridine (B92270) ring. The development of such synthetic routes remains an area of interest for creating novel three-dimensional molecular structures.

Intermediate in the Synthesis of Biologically Relevant Molecules (excluding direct biological activity/drug data)

The structural motifs derived from this compound are frequently found in molecules designed for biological applications. Its utility lies in its ability to be converted into key scaffolds that form the core of more complex target molecules.

The transformation of the functional groups on this compound provides access to several valuable intermediates for pharmaceutical development. Selective reduction of the aldehyde group, typically using a mild reducing agent like sodium borohydride (B1222165), yields (2-chloro-5-methoxypyridin-3-yl)methanol. This alcohol can then be used in further synthetic steps.

Alternatively, demethylation of the methoxy (B1213986) group can be achieved using reagents such as boron tribromide or hydrobromic acid, providing the corresponding 2-chloro-5-hydroxynicotinaldehyde. patsnap.com This phenolic pyridine is a versatile scaffold. Combining these transformations, the reduction of the aldehyde followed by demethylation leads to 2-chloro-5-hydroxymethylpyridine, another crucial building block in medicinal chemistry. biosynth.comcphi-online.com These simple transformations convert the initial aldehyde into more elaborate scaffolds ready for incorporation into larger, more complex molecules.

| Starting Material | Transformation | Reagent Example | Product (Scaffold) |

| This compound | Aldehyde Reduction | Sodium borohydride (NaBH₄) | (2-chloro-5-methoxypyridin-3-yl)methanol |

| This compound | Demethylation | Hydrobromic acid (HBr) | 2-chloro-5-hydroxynicotinaldehyde |

| (2-chloro-5-methoxypyridin-3-yl)methanol | Demethylation | Boron tribromide (BBr₃) | 2-chloro-5-hydroxymethylpyridine biosynth.com |

The utility of this compound extends to the synthesis of key intermediates for agrochemicals. A critical building block for a class of neonicotinoid insecticides is 2-chloro-5-chloromethylpyridine. engebiotech.com This important intermediate can be synthesized from this compound in a two-step process. First, the aldehyde is reduced to the corresponding alcohol, (2-chloro-5-methoxypyridin-3-yl)methanol. Subsequent treatment of this alcohol with a chlorinating agent, such as thionyl chloride or phosphorus oxychloride, replaces the hydroxyl group with a chlorine atom, affording the desired 2-chloro-5-chloromethylpyridine. google.comgoogle.com

In the realm of material science, the aldehyde group is a versatile handle for constructing molecules with interesting optical or electronic properties. For example, this compound can undergo condensation with various aniline (B41778) derivatives to form Schiff bases. These resulting imine compounds, featuring a conjugated system that extends across the pyridine and benzene (B151609) rings, are candidates for investigation as nonlinear optical (NLO) materials or as components in novel dyes and polymers.

Computational and Spectroscopic Investigation of 2 Chloro 5 Methoxynicotinaldehyde and Its Reaction Pathways

Quantum Chemical Studies (e.g., DFT Calculations)

Quantum chemical studies, particularly those employing Density Functional Theory (DFT), are powerful tools for understanding the intrinsic properties of molecules. For 2-Chloro-5-methoxynicotinaldehyde, DFT calculations provide profound insights into its electronic nature and reactivity. Methodologies such as the B3LYP hybrid functional are commonly used to model the electronic and structural properties of similar aromatic and heterocyclic systems, balancing computational cost and accuracy.

Electronic Structure Analysis (HOMO-LUMO, Molecular Orbitals, Charge Distribution, Chemical Potential)

The electronic architecture of a molecule dictates its reactivity. Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is fundamental to this understanding. The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. The energy difference between these frontier orbitals, known as the HOMO-LUMO gap, is a critical indicator of molecular stability and reactivity. mdpi.com A smaller gap suggests higher reactivity and lower kinetic stability, as less energy is required to excite an electron to a higher energy state. mdpi.com

For this compound, the electron-withdrawing nature of the chlorine atom and the pyridine (B92270) nitrogen, combined with the electron-donating effect of the methoxy (B1213986) group, creates a complex charge distribution. This distribution can be visualized using Molecular Electrostatic Potential (MEP) maps, which illustrate the electron-rich (negative potential) and electron-poor (positive potential) regions of the molecule. Typically, the oxygen atom of the carbonyl group and the nitrogen of the pyridine ring would be expected to be electron-rich sites, susceptible to electrophilic attack, while the hydrogen of the aldehyde group would be an electron-poor site.

Global reactivity descriptors derived from HOMO and LUMO energies, such as chemical potential (μ), hardness (η), and the electrophilicity index (ω), quantify the molecule's reactivity. A hard molecule is characterized by a large HOMO-LUMO gap, whereas a soft molecule has a small gap. mdpi.com While specific DFT-calculated values for this compound are not widely published, the analysis of analogous compounds provides a robust framework for predicting its electronic behavior.

Table 1: Predicted Electronic Properties and Reactivity Descriptors

| Property | Description | Predicted Characteristics for this compound |

|---|---|---|

| HOMO | Highest Occupied Molecular Orbital; related to electron-donating ability. | Likely localized on the pyridine ring and methoxy group. |

| LUMO | Lowest Unoccupied Molecular Orbital; related to electron-accepting ability. | Expected to be centered around the aldehyde and the C-Cl bond. |

| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO; indicates chemical reactivity. | A moderate gap is expected, reflecting a balance of activating and deactivating groups. |

| Molecular Electrostatic Potential (MEP) | Visual map of charge distribution. | Negative potential (red/yellow) near the carbonyl oxygen and pyridine nitrogen; positive potential (blue) near the aldehyde proton. |

| Chemical Potential (μ) | The escaping tendency of electrons from a system. | Influenced by the electronegativity of the substituent groups. |

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is instrumental in mapping the pathways of chemical reactions, identifying transition states, and calculating activation energies. For this compound, this can elucidate mechanisms such as nucleophilic substitution or condensation reactions. For instance, the synthesis of aldehydes from dichloromethylpyridine precursors involves a hydrolysis step that can be modeled to understand the energetics of the reaction.

Similarly, computational studies can predict the outcomes of reactions like aldol (B89426) condensations or the formation of Schiff bases, which are common for aldehydes. By simulating the interaction with various reagents, researchers can determine the most likely reaction pathways and predict the stability of intermediates and products, thereby guiding synthetic efforts.

Conformational Analysis and Stability Studies

The aldehyde group's rotation relative to the pyridine ring is the primary source of conformational isomerism in this compound. Computational methods can determine the potential energy surface for this rotation, identifying the most stable conformers. It is generally expected that the planar conformers are the most stable due to conjugation between the aldehyde group and the aromatic ring. The relative orientation (syn or anti) of the C=O bond with respect to the C-Cl bond would define distinct low-energy states. Stability studies, often involving frequency calculations, confirm that these optimized geometries correspond to true energy minima on the potential energy surface.

Advanced Spectroscopic Characterization in Research

Spectroscopy provides the experimental data necessary to confirm the structures predicted by computational models and to probe the molecular environment in detail.

High-Resolution NMR Spectroscopy (1H, 13C, 2D-NMR)

¹H NMR: The spectrum would be expected to show distinct signals for the two aromatic protons on the pyridine ring, a singlet for the aldehyde proton (typically downfield, ~9.5-10.5 ppm), and a singlet for the methoxy group protons (~3.5-4.5 ppm).

¹³C NMR: The carbon spectrum would reveal signals for all seven carbon atoms. The aldehyde carbonyl carbon would be the most downfield signal (~185-195 ppm). The carbon atoms attached to the chlorine and methoxy groups would also show characteristic shifts, influenced by the electronic effects of these substituents.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shift Ranges

| Nucleus | Functional Group | Predicted Chemical Shift (ppm) | Notes |

|---|---|---|---|

| ¹H | Aldehyde (-CHO) | 9.5 - 10.5 | Singlet, highly deshielded. |

| ¹H | Aromatic (Pyridine Ring) | 7.0 - 8.5 | Two distinct signals, likely doublets. |

| ¹H | Methoxy (-OCH₃) | 3.5 - 4.5 | Singlet. |

| ¹³C | Carbonyl (-CHO) | 185 - 195 | Most deshielded carbon. |

| ¹³C | Aromatic (C-O) | 155 - 165 | Shielded by the methoxy group. |

| ¹³C | Aromatic (C-Cl) | 145 - 155 | Deshielded by the chloro group. |

| ¹³C | Aromatic (Other) | 110 - 140 | Other pyridine ring carbons. |

| ¹³C | Methoxy (-OCH₃) | 55 - 65 | Typical range for methoxy carbons. |

Vibrational Spectroscopy (FT-IR, FT-Raman) and Theoretical Correlations

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) techniques, probes the vibrational modes of a molecule. The resulting spectra provide a molecular "fingerprint." For a comprehensive analysis, experimental spectra are often correlated with theoretical frequencies calculated using DFT methods. ijrte.org These calculations also help in assigning specific vibrational modes to the observed absorption bands. ijrte.org

Key expected vibrational modes for this compound include:

C=O Stretch: A strong, sharp band in the FT-IR spectrum, typically around 1680-1710 cm⁻¹, characteristic of an aromatic aldehyde.

C-H Stretch (Aromatic): Bands appearing above 3000 cm⁻¹.

C-H Stretch (Aliphatic): Bands from the methoxy group, typically found in the 2850-2960 cm⁻¹ region.

C-O Stretch: Vibrations from the methoxy-aryl ether linkage, usually in the 1200-1275 cm⁻¹ (asymmetric) and 1000-1050 cm⁻¹ (symmetric) regions.

C-Cl Stretch: A band in the fingerprint region, generally found between 600-850 cm⁻¹. ijrte.org

Pyridine Ring Vibrations: A series of characteristic bands in the 1400-1600 cm⁻¹ region.

The comparison of experimental FT-IR and FT-Raman spectra with scaled theoretical wavenumbers allows for a detailed and reliable assignment of the molecule's fundamental vibrational modes.

Table 3: Predicted Key Vibrational Frequencies

| Vibrational Mode | Technique | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Aromatic C-H Stretch | FT-IR/Raman | 3000 - 3100 | Medium-Weak |

| Aliphatic C-H Stretch | FT-IR/Raman | 2850 - 2960 | Medium |

| C=O Stretch | FT-IR | 1680 - 1710 | Strong |

| Pyridine Ring Stretch | FT-IR/Raman | 1400 - 1600 | Medium-Strong |

| C-O-C Asymmetric Stretch | FT-IR | 1200 - 1275 | Strong |

Mass Spectrometry for Structural Elucidation and Reaction Monitoring

Mass spectrometry stands as a powerful analytical technique for the structural elucidation of this compound and for monitoring its formation during chemical synthesis. This method provides crucial information about the compound's molecular weight and elemental composition, and its fragmentation patterns offer deep insights into its molecular structure.

High-resolution mass spectrometry (HRMS) can determine the accurate mass of the molecular ion, which for this compound is 171.0138 g/mol for the [M]+• ion, corresponding to the molecular formula C₇H₆ClNO₂. The presence and isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) would result in a characteristic M+2 peak, providing a clear signature for the presence of a chlorine atom in the molecule.

Structural Elucidation through Fragmentation Analysis

Electron ionization (EI) mass spectrometry is a common technique for generating fragment ions that are diagnostic of the compound's structure. While a specific experimental mass spectrum for this compound is not publicly available, its fragmentation pattern can be predicted based on the known behavior of substituted pyridines and aromatic aldehydes.

The fragmentation of this compound would likely proceed through several key pathways:

Loss of the Formyl Radical: A common fragmentation for aldehydes is the loss of the -CHO group as a radical (29 u), leading to a prominent peak at m/z 142.

Loss of a Chlorine Atom: Cleavage of the carbon-chlorine bond would result in the loss of a chlorine radical (35/37 u), giving rise to a fragment ion at m/z 136.

Loss of a Methyl Radical: The methoxy group can undergo fragmentation by losing a methyl radical (15 u), resulting in a fragment at m/z 156.

Loss of Carbon Monoxide: Following the initial loss of the formyl radical, the resulting ion can further fragment by losing carbon monoxide (28 u).

Pyridine Ring Fission: At higher energies, the pyridine ring itself can undergo cleavage, leading to smaller fragment ions.

A plausible fragmentation pattern is detailed in the table below.

Table 1: Predicted Mass Spectrometry Fragmentation of this compound

| m/z (predicted) | Ion Formula | Fragment Lost |

| 171/173 | [C₇H₆ClNO₂]⁺ | - |

| 142/144 | [C₆H₅ClNO]⁺ | CHO |

| 136 | [C₇H₆NO₂]⁺ | Cl |

| 156/158 | [C₆H₃ClNO]⁺ | CH₃ |

| 114/116 | [C₅H₃Cl]⁺ | CHO, CO |

Reaction Monitoring with Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid chromatography-mass spectrometry (LC-MS) is an invaluable tool for monitoring the progress of chemical reactions in real-time. In the synthesis of this compound, LC-MS can be employed to track the consumption of reactants and the formation of the desired product.

For instance, in a synthetic route starting from a precursor like 2,5-dichloronicotinaldehyde, an LC-MS method would be developed to separate the starting material, any intermediates, and the final product, this compound. By coupling the liquid chromatograph to a mass spectrometer, each separated component can be identified by its unique molecular weight.

The reaction progress can be monitored by taking small aliquots from the reaction mixture at different time intervals and analyzing them by LC-MS. The extracted ion chromatograms (EICs) for the m/z values corresponding to the reactants and the product would provide a clear picture of the reaction kinetics. This allows for the precise determination of the reaction endpoint, ensuring optimal yield and purity of the product. This technique is particularly useful for optimizing reaction conditions such as temperature, reaction time, and catalyst loading.

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed for 2-Chloro-5-methoxynicotinaldehyde, and how can reaction conditions be optimized?

- Methodology : Begin with nicotinaldehyde derivatives as precursors. Chlorination and methoxylation steps are critical; for example, selective chlorination at the 2-position can be achieved using POCl₃ in DMF (Vilsmeier-Haack conditions), followed by methoxy group introduction via nucleophilic substitution with NaOMe. Reaction optimization should focus on temperature control (e.g., 0–5°C for chlorination to avoid over-substitution) and stoichiometric ratios to minimize byproducts. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended .

Q. Which spectroscopic techniques are most effective for structural characterization of this compound?

- Methodology : Use ¹H/¹³C NMR to confirm substitution patterns (e.g., aldehyde proton at δ ~10 ppm, aromatic protons, and methoxy group signals). FT-IR can validate the aldehyde carbonyl stretch (~1700 cm⁻¹) and C-O-C vibrations (~1250 cm⁻¹). High-resolution mass spectrometry (HRMS) provides exact mass confirmation (theoretical M.W. 171.58 g/mol). For crystalline samples, X-ray diffraction resolves bond angles and spatial arrangement, as demonstrated in analogous pyridine derivatives .

Q. How can selectivity be improved in electrophilic substitution reactions involving this compound?

- Methodology : The electron-withdrawing chloro and aldehyde groups direct electrophiles to the 4-position of the pyridine ring. To enhance regioselectivity, use Lewis acids (e.g., AlCl₃) to stabilize transition states. Solvent polarity (e.g., dichloromethane vs. DMSO) also influences reactivity; non-polar solvents reduce side reactions. Monitor progress via TLC and isolate intermediates promptly to prevent over-functionalization .

Advanced Research Questions

Q. How do solvent polarity and temperature affect the reaction kinetics of this compound in cross-coupling reactions?

- Methodology : Conduct kinetic studies using Pd-catalyzed Suzuki-Miyaura couplings. Compare reaction rates in polar aprotic (DMF, DMSO) vs. non-polar (toluene) solvents. Elevated temperatures (80–100°C) typically accelerate oxidative addition but may degrade sensitive aldehyde groups. Use Arrhenius plots to determine activation energies and optimize conditions. Note contradictions in literature regarding Pd catalyst efficiency (e.g., Pd(PPh₃)₄ vs. PdCl₂(dppf)) .

Q. What strategies resolve low yields in the synthesis of Schiff base derivatives from this compound?

- Methodology : Low yields often stem from imine hydrolysis or steric hindrance. Use anhydrous conditions (molecular sieves) and amine partners with strong nucleophilicity (e.g., hydrazines). Adjust pH to mildly acidic (acetic acid) to stabilize the Schiff base. If steric effects dominate, employ microwave-assisted synthesis to shorten reaction times and improve conversion rates .

Q. How can mechanistic studies clarify contradictions in reported catalytic activities of metal complexes derived from this compound?

- Methodology : Perform DFT calculations to model metal-ligand interactions and identify active intermediates. Compare experimental data (e.g., UV-Vis spectroscopy for metal coordination, cyclic voltammetry for redox behavior) with computational results. For example, Ni(II) complexes may exhibit higher catalytic activity in C-C bond formation than Cu(II) due to favorable d-orbital geometry .

Data Analysis and Contradictions

Q. Why do reported melting points for this compound vary across studies?

- Analysis : Variations may arise from impurities (e.g., residual solvents, unreacted precursors) or polymorphic forms. Standardize purification protocols (e.g., recrystallization from ethanol/water mixtures) and use differential scanning calorimetry (DSC) to validate thermal properties. Cross-reference with high-purity commercial samples (e.g., HB330 series) for calibration .

Q. How should researchers address discrepancies in biological activity data for derivatives of this compound?

- Analysis : Contradictions in antimicrobial or anticancer assays may reflect differences in cell lines, assay protocols, or derivative functionalization. Replicate studies under standardized conditions (e.g., MIC testing per CLSI guidelines) and validate structure-activity relationships (SAR) through systematic substituent variation (e.g., replacing methoxy with ethoxy groups) .

Safety and Handling

Q. What precautions are essential when handling this compound in air-sensitive reactions?

- Guidelines : Use inert atmospheres (N₂/Ar) for reactions involving moisture-sensitive reagents. Store the compound in sealed containers with desiccants. Personal protective equipment (PPE) should include nitrile gloves, lab coats, and safety goggles. Avoid skin contact, as aldehydes can cause irritation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.